N-(3-hydroxyphenyl)-2,3,5,6-tetramethylbenzenesulfonamide
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Overview
Description
N-(3-hydroxyphenyl)-2,3,5,6-tetramethylbenzenesulfonamide is an organic compound that belongs to the class of sulfonamides. This compound is characterized by the presence of a sulfonamide group attached to a benzene ring substituted with four methyl groups and a hydroxyphenyl group. Sulfonamides are known for their diverse applications in medicinal chemistry, particularly as antibiotics, and in various industrial processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-hydroxyphenyl)-2,3,5,6-tetramethylbenzenesulfonamide typically involves the reaction of 3-hydroxyaniline with 2,3,5,6-tetramethylbenzenesulfonyl chloride. The reaction is carried out in the presence of a base, such as pyridine or triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted at room temperature or slightly elevated temperatures to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control over reaction conditions, such as temperature and pressure, and improves the overall yield and purity of the product. Additionally, the use of automated systems can reduce the risk of human error and increase the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
N-(3-hydroxyphenyl)-2,3,5,6-tetramethylbenzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a quinone derivative.
Reduction: The sulfonamide group can be reduced to form an amine.
Substitution: The methyl groups on the benzene ring can be substituted with other functional groups through electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used under anhydrous conditions.
Substitution: Electrophilic aromatic substitution reactions can be carried out using reagents like bromine (Br2) or nitric acid (HNO3) in the presence of a catalyst such as iron (Fe) or aluminum chloride (AlCl3).
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Amines.
Substitution: Halogenated or nitrated derivatives of the original compound.
Scientific Research Applications
N-(3-hydroxyphenyl)-2,3,5,6-tetramethylbenzenesulfonamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anti-inflammatory activities.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of N-(3-hydroxyphenyl)-2,3,5,6-tetramethylbenzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can mimic the structure of natural substrates or inhibitors, allowing the compound to bind to the active site of enzymes and inhibit their activity. This inhibition can disrupt various biochemical pathways, leading to the desired therapeutic or biological effects.
Comparison with Similar Compounds
Similar Compounds
- N-(4-hydroxyphenyl)-2,3,5,6-tetramethylbenzenesulfonamide
- N-(3-hydroxyphenyl)-2,4,6-trimethylbenzenesulfonamide
- N-(3-hydroxyphenyl)-2,3,5-trimethylbenzenesulfonamide
Uniqueness
N-(3-hydroxyphenyl)-2,3,5,6-tetramethylbenzenesulfonamide is unique due to the specific arrangement of its functional groups, which can influence its reactivity and interactions with biological targets. The presence of four methyl groups on the benzene ring can provide steric hindrance, affecting the compound’s binding affinity and selectivity for certain enzymes or receptors. Additionally, the hydroxy group can participate in hydrogen bonding, further modulating the compound’s biological activity.
Properties
IUPAC Name |
N-(3-hydroxyphenyl)-2,3,5,6-tetramethylbenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19NO3S/c1-10-8-11(2)13(4)16(12(10)3)21(19,20)17-14-6-5-7-15(18)9-14/h5-9,17-18H,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WQLXSXRKDACURI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1C)S(=O)(=O)NC2=CC(=CC=C2)O)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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